5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 4-chlorophenylsulfonylmethyl group and a 4-isopropoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the 4-chlorophenylsulfonylmethyl group: This step often involves sulfonylation reactions where a chlorophenylsulfonyl chloride reacts with a suitable nucleophile.
Attachment of the 4-isopropoxyphenyl group: This can be done through etherification reactions, where an isopropoxyphenol derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or the formation of thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of the oxadiazole ring and sulfonyl group suggests potential as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole: Lacks the isopropoxy group, which may affect its solubility and biological activity.
5-(((4-Methylphenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole: The methyl group instead of the chlorine atom can influence the compound’s reactivity and interactions.
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: The methoxy group can alter the electronic properties and steric hindrance compared to the isopropoxy group.
Uniqueness
The unique combination of the 4-chlorophenylsulfonylmethyl and 4-isopropoxyphenyl groups in 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various scientific and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12(2)24-15-7-3-13(4-8-15)18-20-17(25-21-18)11-26(22,23)16-9-5-14(19)6-10-16/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVSVDOEFJRRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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